Sevelamer hydrochloride

概要

説明

セベラメル塩酸塩は、主に透析を受けている慢性腎臓病患者の高リン血症の治療に使用されるリン酸結合ポリマーです。 消化管内の食事性リン酸に結合することが知られており、その吸収を阻止し、血清リン酸値を低下させます .

2. 製法

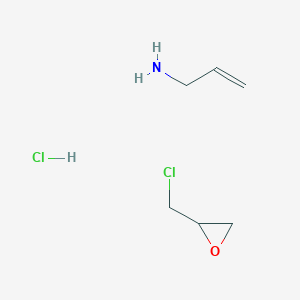

合成経路と反応条件: セベラメル塩酸塩は、アリルアミンとエピクロロヒドリンの重合により合成されます。反応には以下のステップが含まれます。

重合: アリルアミンは、ラジカル開始剤を使用して重合し、ポリアリルアミンを形成します。

工業的製造方法: セベラメル塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バルク重合: アリルアミンの大規模重合。

準備方法

Synthetic Routes and Reaction Conditions: Sevelamer Hydrochloride is synthesized through the polymerization of allylamine and epichlorohydrin. The reaction involves the following steps:

Polymerization: Allylamine is polymerized using a free-radical initiator to form poly(allylamine).

Cross-linking: The poly(allylamine) is then cross-linked with epichlorohydrin under basic conditions to form the final polymeric structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of allylamine.

Cross-linking and Purification: Cross-linking with epichlorohydrin, followed by purification steps to remove unreacted monomers and by-products.

化学反応の分析

反応の種類: セベラメル塩酸塩は、そのポリマー性のため、主にイオン交換反応を起こします。酸化や還元などの一般的な有機反応には参加しません。

一般的な試薬と条件:

イオン交換反応: セベラメル塩酸塩は、生理学的条件(pH 1〜7)下で、消化管内のリン酸イオンと相互作用します。

生成される主な生成物:

リン酸結合セベラメル: 主な生成物は、リン酸結合型のセベラメルであり、糞便中に排泄されます.

4. 科学研究における用途

セベラメル塩酸塩は、さまざまな分野で幅広い用途を持っています。

科学的研究の応用

Clinical Applications

1.1 Management of Hyperphosphatemia

Sevelamer hydrochloride is primarily indicated for controlling serum phosphorus levels in patients with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis. It works by binding dietary phosphate in the gastrointestinal tract, thereby reducing its absorption and lowering serum phosphate levels. Clinical studies have shown that sevelamer is at least as effective as calcium-based phosphate binders (e.g., calcium acetate and calcium carbonate) but with a lower risk of causing hypercalcemia .

1.2 Cardiovascular Benefits

Research indicates that sevelamer may have beneficial effects on cardiovascular health. It has been associated with a reduction in the progression of vascular calcification, which is a common complication in patients with CKD . In a long-term study involving hemodialysis patients, treatment with sevelamer led to significant improvements in lipid profiles, including a reduction in low-density lipoprotein cholesterol (LDL-C) levels .

Efficacy and Safety

2.1 Efficacy Studies

Sevelamer has been evaluated in several clinical trials. A notable study, the DCOR trial, demonstrated that sevelamer was comparable to calcium-based binders concerning all-cause mortality over three years . Additionally, the RIND trial suggested potential survival benefits for patients new to dialysis who were treated with sevelamer versus those receiving calcium-based binders .

| Study | Population | Findings |

|---|---|---|

| DCOR Trial | n > 2100 ESRD patients | Comparable mortality rates between treatments |

| RIND Trial | n = 109 new dialysis | Suggests survival benefit with sevelamer |

2.2 Safety Profile

Sevelamer is generally well tolerated, with adverse events being infrequent and mostly mild . The most common side effects include gastrointestinal issues such as nausea and diarrhea. Importantly, unlike calcium-based binders, sevelamer does not contribute to elevated serum calcium levels, making it a safer alternative for patients at risk of hypercalcemia .

Additional Insights

3.1 Impact on Bone Health

Sevelamer may also play a role in bone health management among CKD patients. By controlling phosphorus levels effectively, it helps mitigate secondary hyperparathyroidism and associated bone disorders . This aspect is particularly crucial given that CKD often leads to mineral and bone disorders.

3.2 Cost-Effectiveness Considerations

While sevelamer is more expensive than traditional calcium-based phosphate binders, its potential benefits—such as improved cardiovascular outcomes and reduced hospitalization rates due to complications of hyperphosphatemia—may justify its use from a cost-effectiveness standpoint . Further research is necessary to fully establish its economic advantages.

作用機序

セベラメル塩酸塩は、消化管内の食事性リン酸に結合することによりその効果を発揮します。ポリマーは、リン酸イオンと相互作用するアミン基を含んでおり、糞便中に排泄される不溶性複合体を形成します。 この結合により、リン酸の吸収が減少し、血清リン酸値が低下します .

分子標的と経路:

主要な標的: 消化管内の食事性リン酸。

類似の化合物:

酢酸カルシウム: 高リン血症の治療に使用される別のリン酸結合剤。セベラメルとは異なり、高カルシウム血症を引き起こす可能性があります。

セベラメル塩酸塩の独自性:

非カルシウム系: カルシウム系結合剤とは異なり、セベラメルは高カルシウム血症のリスクを高めません。

ポリマー性: そのポリマー構造により、全身への吸収なしにリン酸を効果的に結合することができ、全身的な副作用のリスクを軽減します.

セベラメル塩酸塩は、その独自のポリマー構造と非カルシウム系メカニズムにより、慢性腎臓病患者の高リン血症の管理に役立つ貴重な選択肢として際立っています。

類似化合物との比較

Calcium Acetate: Another phosphate binder used to treat hyperphosphatemia. Unlike Sevelamer, it can cause hypercalcemia.

Lanthanum Carbonate: A non-calcium phosphate binder that also reduces serum phosphate levels but has different side effect profiles.

Uniqueness of Sevelamer Hydrochloride:

Non-Calcium Based: Unlike calcium-based binders, Sevelamer does not increase the risk of hypercalcemia.

Polymeric Nature: Its polymeric structure allows for effective binding of phosphate without systemic absorption, reducing the risk of systemic side effects.

This compound stands out due to its unique polymeric structure and non-calcium-based mechanism, making it a valuable option for managing hyperphosphatemia in patients with chronic kidney disease.

生物活性

Sevelamer hydrochloride is a polymeric anion exchange resin primarily used as a phosphate binder in patients with chronic kidney disease (CKD) undergoing dialysis. Its biological activity is characterized by its ability to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and reducing serum phosphate levels. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and associated case studies.

This compound functions as a non-calcium, non-aluminum phosphate binder. It operates through the following mechanisms:

- Phosphate Binding : Sevelamer binds to dietary phosphates in the gut, which prevents their absorption into the bloodstream. This action helps to lower serum phosphorus levels, which is crucial for patients with CKD who are at risk for hyperphosphatemia .

- Non-Absorption : Sevelamer is not absorbed systemically; studies have shown that less than 0.02% of the administered dose appears in urine, indicating its primary action occurs within the gastrointestinal tract .

- Impact on Hormones : By lowering serum phosphate levels, sevelamer also contributes to decreased parathyroid hormone (PTH) levels, which can help mitigate secondary hyperparathyroidism in CKD patients .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing hyperphosphatemia and its effects on other metabolic parameters.

Table 1: Summary of Clinical Findings

Case Studies

-

Case Study on Tumor Lysis Syndrome :

A retrospective study involving 13 patients demonstrated that sevelamer effectively reduced serum phosphate levels in individuals experiencing hyperphosphatemia due to tumor lysis syndrome . This suggests potential applications beyond traditional CKD management. -

Long-term Effects on Lipid Profiles :

In a long-term study involving 192 patients with end-stage renal disease (ESRD), sevelamer use led to significant improvements in lipid profiles, including a notable decrease in low-density lipoprotein (LDL) cholesterol levels by approximately 30% . This finding underscores sevelamer's pleiotropic effects beyond phosphate binding. -

Impact on Magnesium Levels :

Another study assessed the effect of sevelamer on magnesium levels in hemodialysis patients, revealing an increase from 2.75 to 2.90 mg/dL after eight weeks of treatment. This change was associated with improvements in lipid profiles and parathyroid hormone levels .

Pleiotropic Effects

Sevelamer has been associated with several additional benefits:

- Lipid Profile Improvement : Studies have shown that sevelamer treatment is linked to reductions in total cholesterol and LDL cholesterol levels compared to calcium-based phosphate binders .

- Cardiovascular Benefits : Sevelamer may slow the progression of cardiovascular calcifications, a common complication in CKD patients . This effect is particularly relevant as cardiovascular disease remains a leading cause of morbidity and mortality in this population.

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

特性

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。